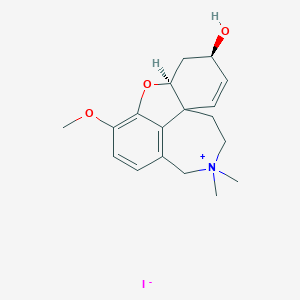

Galanthamine methiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Galanthamine methiodide is a quaternary ammonium salt derived from galanthamine, an alkaloid found in various plants of the Amaryllidaceae family. Galanthamine itself is known for its role as a reversible inhibitor of acetylcholinesterase, making it valuable in the treatment of Alzheimer’s disease. This compound, however, has distinct properties due to its quaternary ammonium structure, which affects its pharmacokinetics and pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of galanthamine methiodide typically involves the methylation of galanthamine. One common method includes the reaction of galanthamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetone or acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Galanthamine methiodide undergoes various chemical reactions, including:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: While the quaternary ammonium group is relatively stable, the galanthamine moiety can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, often resulting in the replacement of the methyl group.

Oxidation and Reduction: These reactions typically modify the galanthamine moiety, leading to various oxidized or reduced derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Research

- Acetylcholinesterase Inhibition : Galanthamine methiodide serves as a model compound for studying the inhibition of acetylcholinesterase. This property is crucial for understanding cholinergic signaling and developing treatments for neurodegenerative diseases .

- Neuroprotective Studies : Research indicates that this compound can enhance neuroprotection against excitotoxicity induced by NMDA receptors. It has been shown to reverse NMDA toxicity in neuronal cultures, highlighting its potential in neuroprotective therapies .

2. Neuromuscular Disorders

- Therapeutic Potential : Investigations into the efficacy of this compound in treating neuromuscular disorders are ongoing. Its ability to modulate cholinergic transmission makes it a candidate for conditions such as myasthenia gravis and other disorders characterized by impaired neuromuscular function .

3. Analytical Chemistry

- Reference Compound : In analytical chemistry, this compound is utilized as a reference compound for the development of assays aimed at quantifying acetylcholinesterase activity. Its distinct properties allow researchers to calibrate and validate analytical methods effectively.

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound significantly reduced neuronal death in rat cortical neurons exposed to NMDA toxicity. The compound was effective at concentrations as low as 5 μmol/L, showcasing its potential for protecting neurons from excitotoxic damage .

Case Study 2: Efficacy in Alzheimer's Disease

In a randomized controlled trial involving patients with mild to moderate Alzheimer's disease, long-term treatment with galanthamine was associated with a significant reduction in cognitive decline compared to placebo groups. The findings suggest that this compound could be beneficial for enhancing cognitive function in dementia patients .

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Pharmacological Research | Acetylcholinesterase inhibition | Enhances cholinergic signaling |

| Neuromuscular Disorders | Modulation of neuromuscular transmission | Potential treatment for myasthenia gravis |

| Analytical Chemistry | Reference compound for assays | Validates acetylcholinesterase activity |

| Neuroprotection | Reversal of NMDA toxicity | Protects neurons from excitotoxicity |

Mechanism of Action

Galanthamine methiodide exerts its effects primarily through the inhibition of acetylcholinesterase. By binding to the enzyme, it prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. This enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease. The quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier, making it more effective in peripheral tissues .

Comparison with Similar Compounds

Galanthamine: The parent compound, known for its use in Alzheimer’s treatment.

Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s therapy.

Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.

Tacrine: An older acetylcholinesterase inhibitor with more side effects.

Uniqueness: Galanthamine methiodide is unique due to its quaternary ammonium structure, which affects its pharmacokinetic properties. Unlike galanthamine, it has limited central nervous system penetration, making it more suitable for peripheral applications. Its stability and reactivity also make it a valuable compound in synthetic and analytical chemistry .

Properties

CAS No. |

3891-74-5 |

|---|---|

Molecular Formula |

C18H24INO3 |

Molecular Weight |

429.3 g/mol |

IUPAC Name |

(1S,12S,14R)-9-methoxy-4,4-dimethyl-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;iodide |

InChI |

InChI=1S/C18H24NO3.HI/c1-19(2)9-8-18-7-6-13(20)10-15(18)22-17-14(21-3)5-4-12(11-19)16(17)18;/h4-7,13,15,20H,8-11H2,1-3H3;1H/q+1;/p-1/t13-,15-,18-;/m0./s1 |

InChI Key |

BGQUXEGIISTLGG-CXJNKSCYSA-M |

SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] |

Isomeric SMILES |

C[N+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] |

Canonical SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] |

Synonyms |

10-Methyl-Galanthaminium Iodide; 7-Methyl-Galanthaminium Iodide; _x000B_N-Methylgalanthaminium Iodide; _x000B_6H-Benzofuro[3a,3,2-ef][2]benzazepine Galanthaminium deriv.; _x000B_Galanthamine Iodomethylate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of galanthamine methiodide?

A1: this compound acts as a reversible acetylcholinesterase inhibitor. This means it blocks the enzyme responsible for breaking down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission. This mechanism contributes to its potential therapeutic effects in conditions like myasthenia gravis and Alzheimer's disease.

Q2: How does the structure of galanthamine relate to its conversion into this compound?

A2: Galanthamine possesses a tertiary amine group in its structure. Reacting galanthamine with methyl iodide results in the quaternization of this amine, forming this compound. This quaternary ammonium salt is more water-soluble than galanthamine, potentially influencing its pharmacokinetic properties.

Q3: Has research investigated the biosynthesis of galanthamine and its derivatives in plants?

A3: Yes, studies have explored the biosynthetic pathways of galanthamine in plants like Chlidanthus fragrans. Researchers observed that Chlidanthus fragrans can convert tritiated galanthamine and narwedine into chlidanthine, another Amaryllidaceae alkaloid. This finding provides insights into the plant's metabolic capabilities and potential for producing various bioactive compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.